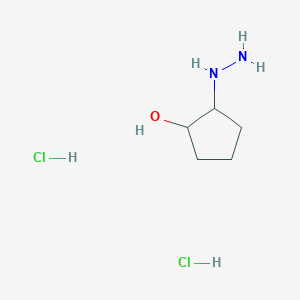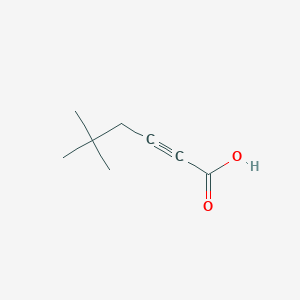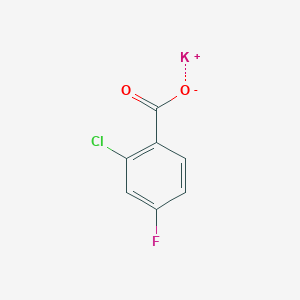![molecular formula C15H11ClI3NO4 B12312944 2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid](/img/structure/B12312944.png)
2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid is a complex organic compound with the molecular formula C15H11ClI3NO4. This compound is known for its significant role in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities .
Métodos De Preparación
The synthesis of 2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid involves multiple steps, including halogenation, hydroxylation, and amination reactions. The synthetic route typically starts with the iodination of a phenolic compound, followed by chlorination and subsequent coupling with an amino acid derivative under controlled conditions . Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of hydroxyl groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of thyroid-related disorders due to its structural similarity to thyroid hormones.
Industry: It is used in the development of pharmaceutical intermediates and analytical standards.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to mimic or inhibit natural substrates, thereby modulating biochemical pathways. For instance, its similarity to thyroid hormones enables it to bind to thyroid hormone receptors, influencing metabolic processes .
Comparación Con Compuestos Similares
Similar compounds include other iodinated phenolic derivatives and amino acid conjugates. Compared to these compounds, 2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid is unique due to its specific halogenation pattern and the presence of both amino and hydroxyl functional groups. This uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C15H11ClI3NO4 |
|---|---|
Peso molecular |
685.42 g/mol |
Nombre IUPAC |
2-amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid |
InChI |
InChI=1S/C15H11ClI3NO4/c16-8-1-6(3-12(20)15(22)23)2-11(19)14(8)24-7-4-9(17)13(21)10(18)5-7/h1-2,4-5,12,21H,3,20H2,(H,22,23) |
Clave InChI |
HWGVSMDUSKJICA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Z-[4-(1,2-Diphenyl-1-butenyl)phenoxy]aceticAcid](/img/structure/B12312861.png)


![rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, cis](/img/structure/B12312878.png)




![6-[(Ethylamino)methyl]piperidin-2-one](/img/structure/B12312924.png)

![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole, trans](/img/structure/B12312928.png)



